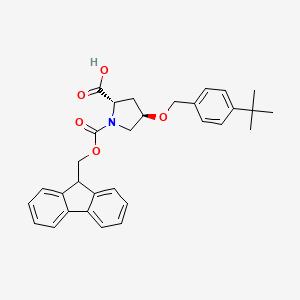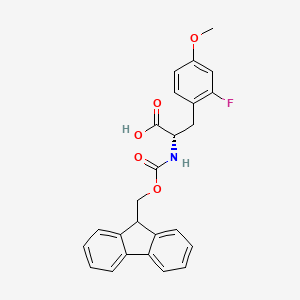
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is a derivative of amino acids, often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then subjected to methylation to introduce the N-methyl group. This can be done using methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine), and DMF.
Major Products Formed
Deprotection: The free amino acid without the Fmoc group.
Coupling: Peptides or longer amino acid chains.
Aplicaciones Científicas De Investigación
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is primarily used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Research: Studying protein interactions and functions.
Mecanismo De Acción
The compound itself does not have a direct mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized using this compound can have various biological activities depending on their sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: Such as Fmoc-Lysine, Fmoc-Arginine.
N-methyl amino acids: Such as N-methyl-L-alanine.
Uniqueness
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with an N-methylated amino acid. This combination is useful in the synthesis of peptides with specific structural and functional properties.
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAGNSKPTZNWEM-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)

![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)
![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178258.png)








